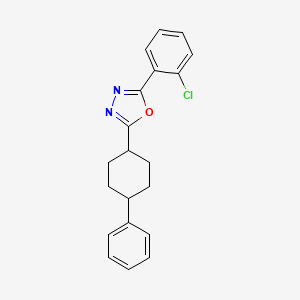![molecular formula C10H10FN3O3S B5708836 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide, also known as FNCP, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide in lab experiments is its synthetic accessibility. This compound can be synthesized using relatively simple and inexpensive reagents. Another advantage is its potential for use in a variety of applications, including medicinal chemistry, materials science, and environmental science. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research involving N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide. One direction is the development of more potent and selective inhibitors of COX-2 and NF-κB using this compound as a starting point. Another direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-5-nitroaniline with carbon disulfide, followed by a reaction with chloroacetic acid. The resulting product is then treated with thionyl chloride and ammonia to yield this compound.
Aplicaciones Científicas De Investigación
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential as a fluorescent probe for detecting heavy metal ions in water.
Propiedades
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-9(15)13-10(18)12-8-5-6(14(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDPJIICLTHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)





![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)



![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)